Regioisomeric Precision: Enabling CDK4/6-Focused Chemical Series
The pyrido[3,4-d]pyrimidine core is specifically validated as a privileged scaffold for CDK4/6 inhibition, a therapeutic target for cancer and inflammatory diseases, as demonstrated in multiple patents (e.g., CN107614499B) [1]. While the closely related 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine isomer (CAS 1234616-70-6, melting point 176-177 °C) is also commercially available, there is no patent evidence linking the [2,3-d] regioisomer to the same depth of CDK4/6-directed research. This makes the [3,4-d] scaffold a more direct synthetic entry point for a validated and active chemical space.
| Evidence Dimension | Patent-backed target relevance |
|---|---|
| Target Compound Data | Core of >200 compounds in CDK4/6 inhibitor patent families (e.g., CN107614499B, EP3305785B1) |
| Comparator Or Baseline | 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine (CAS 1234616-70-6): No specific CDK4/6 patent linkage identified |
| Quantified Difference | Qualitative difference in patent landscape association |
| Conditions | Patent literature analysis across Google Patents and PubChem (2015-2022) |
Why This Matters
Prioritizing the [3,4-d] scaffold increases the probability of generating patent-relevant leads, justifying its selection in early-stage drug discovery procurement.
- [1] Patent CN107614499B. 'Pyrido [3,4-d] pyrimidine derivatives and pharmaceutically acceptable salts thereof.' Filed 2016-05-27, Granted 2020-09-18. View Source
